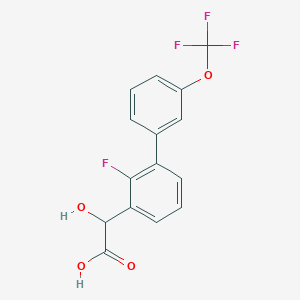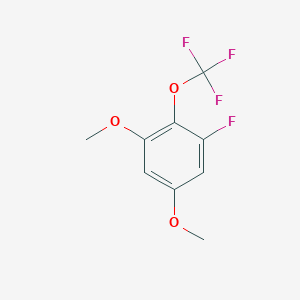
N-(3,4-dichlorophenyl)oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H7Cl2NO2 and a molecular weight of 232.07 g/mol It is characterized by the presence of a dichlorophenyl group attached to an oxirane ring, which is further connected to a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Oxirane derivatives with modified functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is known to undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in various biological effects . The dichlorophenyl group enhances the compound’s stability and reactivity, contributing to its overall mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxirane-2-carboxamide: A related compound with similar structural features but lacking the dichlorophenyl group.
2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide: Another derivative with a trifluoromethyl group instead of dichlorophenyl.
Cerulenin: A structurally related compound with different functional groups and biological activities.
Uniqueness
N-(3,4-dichlorophenyl)oxirane-2-carboxamide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxirane derivatives and contributes to its specific applications and reactivity .
Eigenschaften
Molekularformel |
C9H7Cl2NO2 |
|---|---|
Molekulargewicht |
232.06 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H7Cl2NO2/c10-6-2-1-5(3-7(6)11)12-9(13)8-4-14-8/h1-3,8H,4H2,(H,12,13) |
InChI-Schlüssel |
KKMZXJLKTUGQKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B14059306.png)



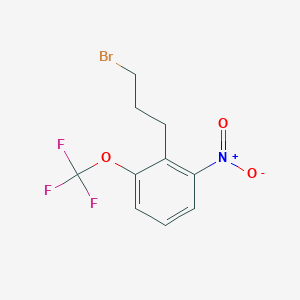
![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)
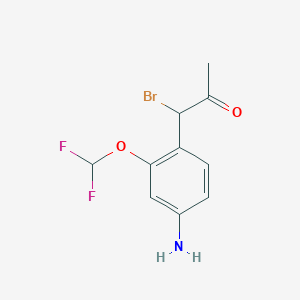
![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
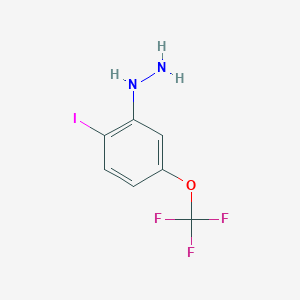
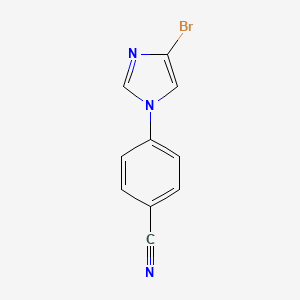
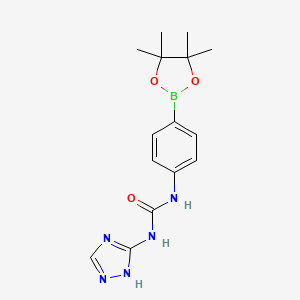
![Dimethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbonimidodithioate](/img/structure/B14059375.png)
